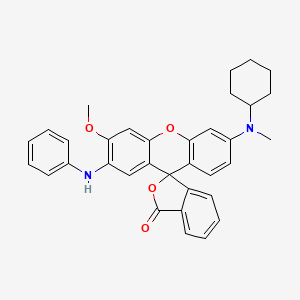
o'-Anilino-6'-(cyclohexylmethylamino)-3'-methoxyspiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of aniline, cyclohexylmethylamine, methoxy, and spiro isobenzofuran-xanthene structures, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” typically involves multiple steps, including:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving isobenzofuran and xanthene derivatives.
Introduction of the aniline group: This step may involve a nucleophilic substitution reaction where an aniline derivative is introduced to the spiro compound.
Attachment of the cyclohexylmethylamine group: This can be done through an amination reaction, where cyclohexylmethylamine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the xanthene structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique optical or electronic properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a similar spiro linkage but different substituents.
Xanthene derivatives: Compounds with a xanthene core structure.
Aniline derivatives: Compounds containing an aniline group.
Uniqueness
The uniqueness of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” lies in its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
85223-24-1 |
|---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2'-anilino-6'-[cyclohexyl(methyl)amino]-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H32N2O4/c1-36(23-13-7-4-8-14-23)24-17-18-27-30(19-24)39-31-21-32(38-2)29(35-22-11-5-3-6-12-22)20-28(31)34(27)26-16-10-9-15-25(26)33(37)40-34/h3,5-6,9-12,15-21,23,35H,4,7-8,13-14H2,1-2H3 |
InChI Key |
GDJYWUUGOWNEGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















